1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone
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Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C29H24FN3O2S and its molecular weight is 497.59. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Imidazole derivatives have attracted attention in cancer research due to their potential as antitumor agents. While specific studies on this compound are limited, its structural features suggest that it could be explored for its cytotoxic effects against cancer cells. Researchers could investigate its impact on various cancer cell lines, such as lung (A549), breast (MCF-7), liver (HepG2), and ovarian (OVCAR-3) cells using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) .
Anti-HIV Activity
Indole derivatives, which share some similarities with imidazole compounds, have shown promise as anti-HIV agents. While this specific compound hasn’t been directly studied, its imidazole moiety could be explored for its potential inhibitory effects against HIV-1. Molecular docking studies could provide insights into its interactions with viral proteins .
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN3O2S/c1-18-6-4-8-21-16-23-28(35-26(18)21)31-27(20-11-13-22(30)14-12-20)32-29(23)36-17-25(34)33-15-5-9-19-7-2-3-10-24(19)33/h2-4,6-8,10-14H,5,9,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEKVKHEBMQHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)N4CCCC5=CC=CC=C54)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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